1-(3-methylphenyl)-5-propyl-1H-pyrazol-4-amine 1-(3-methylphenyl)-5-propyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 1531341-24-8
VCID: VC3417004
InChI: InChI=1S/C13H17N3/c1-3-5-13-12(14)9-15-16(13)11-7-4-6-10(2)8-11/h4,6-9H,3,5,14H2,1-2H3
SMILES: CCCC1=C(C=NN1C2=CC=CC(=C2)C)N
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol

1-(3-methylphenyl)-5-propyl-1H-pyrazol-4-amine

CAS No.: 1531341-24-8

Cat. No.: VC3417004

Molecular Formula: C13H17N3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

1-(3-methylphenyl)-5-propyl-1H-pyrazol-4-amine - 1531341-24-8

Specification

CAS No. 1531341-24-8
Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
IUPAC Name 1-(3-methylphenyl)-5-propylpyrazol-4-amine
Standard InChI InChI=1S/C13H17N3/c1-3-5-13-12(14)9-15-16(13)11-7-4-6-10(2)8-11/h4,6-9H,3,5,14H2,1-2H3
Standard InChI Key NEQJIPCUHDGXFC-UHFFFAOYSA-N
SMILES CCCC1=C(C=NN1C2=CC=CC(=C2)C)N
Canonical SMILES CCCC1=C(C=NN1C2=CC=CC(=C2)C)N

Introduction

Chemical Structure and Properties

Chemical Structure

1-(3-Methylphenyl)-5-propyl-1H-pyrazol-4-amine consists of a pyrazole core with three key substituents: a 3-methylphenyl group at the N1 position, a propyl chain at the C5 position, and an amine group at the C4 position. This specific substitution pattern distinguishes it from other pyrazole derivatives and contributes to its unique chemical behavior . The compound's structure can be represented by the following molecular identifiers:

ParameterValue
Molecular FormulaC₁₃H₁₇N₃
Molecular Weight215.29 g/mol
SMILESCCCC1=C(C=NN1C2=CC=CC(=C2)C)N
InChIInChI=1S/C13H17N3/c1-3-5-13-12(14)9-15-16(13)11-7-4-6-10(2)8-11/h4,6-9H,3,5,14H2,1-2H3
InChIKeyNEQJIPCUHDGXFC-UHFFFAOYSA-N
CAS Number1531341-24-8

The pyrazole ring provides structural rigidity, while the amine group offers hydrogen bonding capabilities. The 3-methylphenyl and propyl substituents contribute to the lipophilic character of the molecule, potentially enhancing its membrane permeability .

PropertyValue/DescriptionSource
Physical StateSolid at room temperature
ColorNot specifically reported-
Melting PointNot specifically reported-
SolubilityLikely soluble in common organic solvents (methanol, ethanol, dichloromethane, DMSO)Based on similar pyrazoles
PurityCommercial samples typically ≥95%
StorageRecommended in cool, dry place

The compound's solubility characteristics are important for its application in biological studies and synthetic chemistry. Like other pyrazole derivatives, it is expected to be more soluble in organic solvents than in water due to its aromatic and aliphatic substituents .

Biological ActivityMechanismSimilar Compounds
AntimicrobialPotential inhibition of essential bacterial enzymesPyrazole derivatives with antimicrobial properties
Anti-inflammatoryPossible inhibition of inflammatory pathways and mediatorsPyrazole-based anti-inflammatory agents
AnticancerPotential interference with cell proliferation pathwaysPyrazole derivatives with cytotoxic activity
AntiparasiticPossible disruption of parasite metabolismPyrazole compounds with antiparasitic effects

The presence of both the 3-methylphenyl group and the propyl substituent likely influences the compound's interaction with biological targets, potentially affecting its binding affinity and selectivity for specific proteins or receptors.

Research and Development Applications

1-(3-Methylphenyl)-5-propyl-1H-pyrazol-4-amine can serve as:

  • A versatile scaffold for medicinal chemistry studies

  • An intermediate in the synthesis of more complex bioactive molecules

  • A tool compound for exploring structure-activity relationships

  • A building block for the development of chemical libraries for drug discovery

The compound's amine group at the 4-position provides a reactive site for further functionalization, enabling the generation of diverse derivatives with potentially enhanced biological activities or improved pharmacokinetic properties .

Comparison with Similar Compounds

Understanding the properties and behaviors of 1-(3-methylphenyl)-5-propyl-1H-pyrazol-4-amine can be enhanced through comparison with structurally related compounds, particularly those with variations in substitution patterns.

CompoundStructural DifferenceProperties/ActivitiesReference
1-(4-Methylphenyl)-5-propyl-1H-pyrazol-4-amineMethyl group at para position of phenyl ringSimilar physicochemical properties, potentially different biological activity profile
1-(2-Methylphenyl)-5-propyl-1H-pyrazol-4-amineMethyl group at ortho position of phenyl ringDifferent steric effects, potentially affecting binding to biological targets
1-(3-Methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amineBranched propyl (isopropyl) group instead of linear propylPotentially different metabolic stability and receptor interactions
3-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-amineDifferent substitution pattern on pyrazole ringDifferent electronic distribution and hydrogen bonding capabilities

The position of substituents on the phenyl ring (ortho, meta, or para) can significantly influence the compound's electronic properties, steric effects, and conformation, potentially leading to differences in biological activity despite seemingly minor structural variations .

Current Research and Future Perspectives

Research on pyrazole derivatives continues to be an active area in medicinal chemistry and related fields. While specific research on 1-(3-methylphenyl)-5-propyl-1H-pyrazol-4-amine may be limited, investigations on similar pyrazole compounds suggest several promising directions for future work.

Current Research Trends

Current research involving pyrazole compounds similar to 1-(3-methylphenyl)-5-propyl-1H-pyrazol-4-amine focuses on:

  • Development of novel synthetic methodologies for more efficient preparation

  • Exploration of structure-activity relationships to optimize biological activities

  • Investigation of potential therapeutic applications in various disease areas

  • Discovery of new biological targets and mechanisms of action

  • Design of hybrid molecules incorporating pyrazole scaffolds

Future Research Directions

Future research on 1-(3-methylphenyl)-5-propyl-1H-pyrazol-4-amine and related compounds might explore:

  • Comprehensive evaluation of its pharmacological profile against diverse biological targets

  • Development of more selective derivatives for specific therapeutic applications

  • Investigation of its potential as a building block for more complex bioactive molecules

  • Exploration of structure-property relationships to optimize drug-like characteristics

  • Evaluation of its utility in materials science and other non-medicinal applications

Advances in computational chemistry and high-throughput screening methodologies may accelerate these research efforts, potentially revealing new applications and properties of this compound .

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